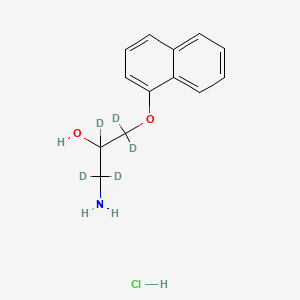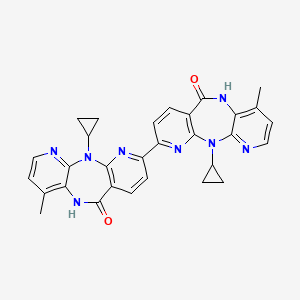
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound known for its unique structural features and reactivity. It contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it a valuable molecule in various scientific research fields, particularly in photochemistry and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under photolytic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photolytic reactions and high-efficiency purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized to form diazo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diazo compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:
Chemistry: As a photolabile protecting group in organic synthesis.
Biology: For photoaffinity labeling to study protein-ligand interactions.
Medicine: In the development of photoactivated drugs.
Industry: As a crosslinking agent in the production of advanced materials.
作用機序
The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.
類似化合物との比較
Similar Compounds
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate offers unique advantages due to the presence of the benzoate ester, which can be easily hydrolyzed or modified. The fluorine atoms also contribute to its high reactivity and stability, making it a versatile compound for various applications.
特性
IUPAC Name |
[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIZZLIWKPYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B587502.png)








![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
